5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

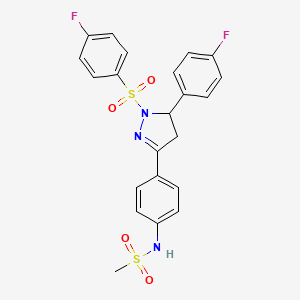

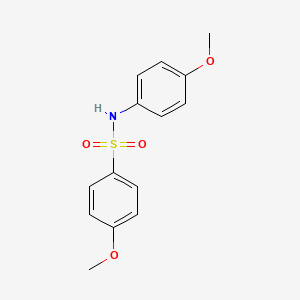

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096337-29-8. It has a molecular weight of 395.92 and its IUPAC name is 2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3 . This code provides a specific textual identifier for the molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 395.92 . It is stored under refrigerated conditions . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Light Emission in Polymers

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester, as part of a broader group of arylboronic esters, has applications in the field of light emission in polymers. In a study by Neilson et al. (2007), such esters were used in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers demonstrated high molecular weights, excellent thermal stability, and superb processability, with potential applications in tailored light emission across the visible spectrum (Neilson et al., 2007).

Cross-Coupling Reactions in Organic Synthesis

Another application area is in cross-coupling reactions, which are pivotal in organic synthesis. Takagi et al. (2002) reported the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction, demonstrating the utility of these esters in creating unsymmetrical 1,3-dienes (Takagi et al., 2002).

Polymerization and Copolymerization

In the field of polymer chemistry, arylboronic esters are used in various polymerization processes. For example, Lightfoot et al. (2003) found that vinylboronate pinacol ester was highly effective in Heck versus Suzuki coupling, facilitating the production of high-quality polymers (Lightfoot et al., 2003).

Synthesis of Boronic Acid Pinacol Esters

The synthesis of boronic acid pinacol esters themselves is a significant application. Pandarus et al. (2014) investigated the heterogeneously catalyzed synthesis of these esters using various aryl halides, providing direct access to a diverse set of boronic acid pinacol esters (Pandarus et al., 2014).

Applications in π-Conjugated Polymers

Arylboronic esters play a role in the synthesis of π-conjugated polymers, as seen in the work of Nojima et al. (2016). They used these esters in the Suzuki-Miyaura coupling polymerization to produce high-molecular-weight polymers with boronic acid moieties (Nojima et al., 2016).

Phosphorescence Properties

Shoji et al. (2017) discovered that simple arylboronic esters, including those like 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding opens up potential applications in organic light-emitting diodes and bioimaging (Shoji et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTASHZGJVAHBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2659076.png)

![3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2659077.png)

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2659078.png)

![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)

![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2659088.png)